1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(methylthio)phenyl derivatives with chloropropanone under controlled conditions. One common method includes the use of a base to deprotonate the phenyl derivative, followed by nucleophilic substitution with chloropropanone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanone group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with proteins or nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-chloropropan-2-one: Similar structure but lacks the methylthio groups, resulting in different chemical reactivity and biological activity.
1-(2,6-Dichlorophenyl)-3-chloropropan-2-one: Contains chlorine atoms instead of methylthio groups, leading to distinct properties and applications.
1-(2,6-Dimethoxyphenyl)-3-chloropropan-2-one:
Uniqueness: 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of methylthio groups, which impart specific chemical properties such as increased nucleophilicity and potential for oxidation. These characteristics make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,6-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-4-3-5-11(15-2)9(10)6-8(13)7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
PECJKFOMJYTHHD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.